molecular formula C17H21BrN2O2 B1440031 Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 849928-28-5

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B1440031
CAS No.: 849928-28-5
M. Wt: 365.3 g/mol
InChI Key: IGMCICOJYOOAIS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carboxylate group at the 1-position, a 3-bromophenyl group, and a cyano group at the 4-position. This structure positions it as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The bromine atom on the phenyl ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyano group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMCICOJYOOAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677482
Record name tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-28-5
Record name 1,1-Dimethylethyl 4-(3-bromophenyl)-4-cyano-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849928-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate typically involves:

  • Formation of the piperidine ring bearing the 3-bromophenyl substituent.
  • Introduction of the cyano group at the 4-position of the piperidine ring.
  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

The Boc group stabilizes the nitrogen and facilitates further functionalization or purification steps.

Preparation of 4-Cyanopiperidine Intermediates

A key intermediate in the synthesis is 4-cyanopiperidine derivatives. According to a patent (US20170369442A1), 4-cyanopiperidine hydrochloride can be prepared by dehydrating isonipecotamide with reagents such as phosphorus oxychloride or thionyl chloride in the presence of solvents like n-propyl acetate, followed by pH adjustment and extraction steps. The yields reported range from approximately 33% to 79% depending on scale and conditions, with high purity (up to 98.5% by GC analysis) achieved by filtration and washing of the solid product.

Parameter Conditions/Details Yield (%) Purity (%) Reference
Starting material Isonipecotamide - -
Dehydrating agent Thionyl chloride (4-15 mol equiv) - -
Solvent n-Propyl acetate - -
Reaction temperature 20 °C - -
Workup pH adjustment to 12-13 with NaOH, extraction 33-79 95-98.5
Isolation Filtration of solid, washing, drying - -

This intermediate is crucial for subsequent coupling and protection steps.

Boc Protection of Piperidine Nitrogen

The introduction of the tert-butoxycarbonyl protecting group on the piperidine nitrogen is commonly performed by reacting the piperidine derivative (often as a hydrobromide salt) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine in dichloromethane at low temperature (0–20 °C). This reaction proceeds quantitatively with yields close to 100%.

Step Reagents and Conditions Yield (%) Notes Reference
Boc protection Di-tert-butyl dicarbonate, N,N-diisopropylethylamine, DCM, 0–20 °C, 18 h ~100 Quantitative yield; yellow oil product

Example: 4-bromopiperidine hydrobromide salt (5 g, 0.02 mol) suspended in DCM, treated with 7.09 mL base, then 6.67 g Boc2O added dropwise, stirred 18 h, workup with acid and brine, drying, and concentration gave 6.9 g product as yellow oil with full conversion.

Summary of Typical Synthetic Route

A representative synthetic route for this compound may involve:

  • Starting from 4-bromopiperidine hydrobromide salt.
  • Boc protection of the nitrogen using di-tert-butyl dicarbonate and base in DCM.
  • Introduction of the 3-bromophenyl substituent via nucleophilic aromatic substitution or cross-coupling methods.
  • Conversion of the 4-position substituent to a cyano group by dehydration of the corresponding amide or via nucleophilic substitution.
  • Purification by extraction, chromatography, and crystallization as needed.

Research Findings and Comparative Analysis

Aspect Method Using Thionyl Chloride Dehydration Boc Protection Step Oxidation with Hypervalent Iodine
Starting Material Isonipecotamide 4-Bromopiperidine hydrobromide salt 4-(4-bromo-phenyl)-4-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
Key Reagents Thionyl chloride, dibutylformamide Di-tert-butyl dicarbonate, base (N,N-diisopropylethylamine) Bis(trifluoroacetoxy)iodobenzene
Solvent n-Propyl acetate Dichloromethane Acetonitrile-water (1:1)
Temperature 20 °C 0–20 °C Ambient (20 °C)
Reaction Time 18 hours 18 hours 18 hours
Yield 33-79% (dehydration step) ~100% (Boc protection) 99% (oxidation step)
Product Purity Up to 98.5% by GC High purity High purity
Workup pH adjustment, extraction, filtration Acid wash, brine wash, drying Extraction with ethyl acetate, vacuum concentration
Advantages High purity, scalable Quantitative yield, mild conditions High yield, mild conditions
Disadvantages Multiple steps, use of corrosive reagents Requires low temperature control Use of expensive hypervalent iodine reagent

The preparation of this compound involves a multi-step synthetic sequence combining dehydration, nucleophilic substitution, and protective group chemistry. The dehydration of isonipecotamide to 4-cyanopiperidine intermediates using thionyl chloride is a key step with moderate to good yields and high purity. Boc protection of the piperidine nitrogen is efficiently achieved using di-tert-butyl dicarbonate under mild conditions with near-quantitative yield. Introduction of the 3-bromophenyl substituent and cyano group can be accomplished via oxidation or substitution reactions, with hypervalent iodine reagents offering high yields under mild conditions.

The synthesis requires careful control of reaction conditions and purification steps to ensure high yield and purity. The methods described are supported by patents and peer-reviewed literature, providing a robust foundation for the preparation of this compound in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C16H22BrN2O2
  • Molecular Weight : 340.26 g/mol
  • CAS Number : 1476776-55-2

Intermediate in Drug Synthesis

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system. It is structurally related to piperidine derivatives that have shown promise as analgesics and anti-inflammatory agents.

  • Fentanyl Derivatives : The compound is related to the synthesis of fentanyl analogs, which are potent opioid analgesics. Its structural modifications facilitate the development of new analgesics with improved efficacy and reduced side effects .

Akt Inhibition for Cancer Therapy

Recent studies have highlighted the potential of this compound as a lead compound in developing Akt inhibitors. Akt (Protein Kinase B) is a key player in cell survival and proliferation, making it a target for cancer therapies.

  • Case Study : A series of compounds derived from this piperidine structure exhibited significant inhibition of Akt activity, leading to decreased cell proliferation in various cancer cell lines, including mantle cell lymphoma . These findings suggest that modifications to the tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine scaffold could yield effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Structural Feature Impact on Activity
Bromine SubstitutionEnhances binding affinity to biological targets
Tert-butyl GroupIncreases lipophilicity, improving membrane permeability
Cyanide GroupContributes to biological activity through metabolic pathways

Regulatory Status and Safety

Due to its structural similarity to controlled substances, this compound is subject to regulatory scrutiny. Its synthesis and distribution are monitored under various jurisdictions to prevent misuse in illicit drug manufacture.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate with analogous piperidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Properties/Applications
This compound Not explicitly provided 3-Bromophenyl, cyano ~380 (estimated) N/A Cross-coupling precursor; kinase inhibitor intermediate
tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate 1823241-26-4 3-Methylphenyl, cyano 300.40 Not stated Lower reactivity due to electron-donating methyl group; lab-scale synthesis
tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate Not explicitly provided 3-Chlorophenyl, cyano 320.82 95% Chlorine substituent offers moderate reactivity; lab use only
tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate 205813-91-8 2-Bromophenylamino, cyano 380.28 N/A Amino group enhances hydrogen bonding; potential for medicinal chemistry
tert-Butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate 1703998-07-5 4-Bromophenylamino, cyano ~380 (estimated) Available High-cost intermediate ($223.60/100 mg); used in targeted drug discovery
tert-Butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate 117032-81-2 Chloromethyl, cyano 258.74 Not stated Chloromethyl group enables further alkylation; specialized synthesis

Biological Activity

Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate, a compound of increasing interest in medicinal chemistry, has demonstrated significant biological activity, particularly in the realm of cancer treatment. Its structural characteristics and mechanism of action make it a candidate for further exploration as a therapeutic agent.

Structural Characteristics

The compound features a piperidine core with a tert-butyl ester group and a cyano substituent, alongside a bromophenyl moiety. This structure is crucial for its interaction with biological targets, particularly protein kinases involved in cancer pathways.

  • Molecular Formula : C₁₆H₁₉BrN₂O₂
  • Molecular Weight : 340.26 g/mol
  • CAS Number : 1476776-55-2

Research indicates that this compound acts primarily as an inhibitor of the Akt signaling pathway, which is pivotal in regulating cell survival and proliferation. The Akt pathway is often dysregulated in various cancers, making its inhibition a promising strategy for cancer therapy.

Key Findings from Research

  • Anticancer Activity : The compound has shown potent inhibition of Akt1, leading to antiproliferative effects in several cancer cell lines, including mantle cell lymphoma. Notably, low micromolar concentrations induced apoptosis and cell cycle arrest at the G2/M phase .
  • Cellular Effects : In Jeko-1 cells (a type of mantle cell lymphoma), treatment with this compound resulted in significant downregulation of phosphorylated downstream effectors such as GSK3β and S6, which are crucial for cell growth and survival .
  • Comparative Studies : A comparative analysis with other piperidine derivatives suggests that modifications on the phenyl ring can enhance biological activity. For instance, the presence of bromine at specific positions has been linked to increased potency against cancer cells .

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth at concentrations ranging from 0.5 to 5 µM. The mechanism involved the induction of apoptosis via mitochondrial pathways, evidenced by increased caspase activity.

Study 2: In Vivo Efficacy

In vivo studies using mouse models of lymphoma showed that administration of this compound led to significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects noted during the observation period.

Data Summary Table

Parameter Value
Molecular Weight340.26 g/mol
CAS Number1476776-55-2
Anticancer ActivityYes
MechanismAkt inhibition
Induced ApoptosisYes
Cell Cycle ArrestG2/M phase

Q & A

Basic: What synthetic strategies are optimal for preparing tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate with high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the piperidine core via cyclization reactions, using tert-butyl carbamate as a protecting group.
  • Step 2: Introduction of the 3-bromophenyl group via Suzuki-Miyaura coupling or Ullmann-type cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., 80–100°C in DMF) .
  • Step 3: Cyanidation at the 4-position using KCN or TMSCN under nucleophilic substitution conditions.
    Critical Factors:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
  • Monitor reaction progress using TLC and confirm final structure via 1^1H/13^13C NMR and HRMS.

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for:

  • Validating stereochemistry at the 4-position (cyano vs. other substituents).
  • Identifying non-covalent interactions (e.g., Br···π interactions in the 3-bromophenyl group) that influence molecular packing .
    Case Study:
  • Compare experimental SC-XRD data with computational models (DFT, Gaussian 16) to resolve discrepancies in bond angles or torsion angles caused by steric hindrance from the tert-butyl group.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powdered forms .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., brominated byproducts).
  • Waste Disposal: Collect organic waste separately and neutralize cyanide-containing residues with FeSO₄ before disposal .

Advanced: How does the electron-withdrawing cyano group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • The cyano group at C4 enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.
  • Kinetic Studies: Use 19^{19}F NMR (if fluorinated analogs are synthesized) to track reaction rates under varying conditions (temperature, solvent polarity).
  • Contradiction Alert: Some studies report reduced reactivity due to steric effects from the tert-butyl group. Resolve via Hammett plots to quantify electronic vs. steric contributions .

Basic: Which analytical techniques are most reliable for assessing purity and stability?

Methodological Answer:

  • HPLC-MS: Quantify impurities using a C18 column (ACN/water + 0.1% formic acid) and monitor degradation products (e.g., tert-butyl cleavage under acidic conditions).
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C.
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze via 1^1H NMR for hydrolytic degradation .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase targets (e.g., PI3K or EGFR) using the bromophenyl moiety as a hydrophobic anchor.
  • MD Simulations (GROMACS): Simulate binding dynamics over 100 ns to evaluate stability of the piperidine ring in active sites.
  • Validation: Compare predictions with SPR (surface plasmon resonance) binding assays (KD values) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Intermediate for PROTACs: The tert-butyl group aids in solubility, while the bromophenyl moiety enables further functionalization (e.g., click chemistry for linker attachment) .
  • Kinase Inhibitor Development: The cyano group mimics ATP-binding site interactions in kinases (e.g., JAK2/3) .

Advanced: How to address contradictory data in solvent-dependent NMR chemical shifts?

Methodological Answer:

  • Variable Solvent NMR: Acquire 1^1H NMR in DMSO-d6, CDCl₃, and acetone-d6 to identify solvent-induced shifts (e.g., H-bonding with the cyano group).
  • DFT Calculations: Use Gaussian 16 with IEF-PCM solvent models to predict shifts and reconcile experimental discrepancies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate

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